CRT 0105446

LIMK1 selectivity BMS-5 kinase profiling

Selecting the right LIMK inhibitor is critical for unambiguous data interpretation. CRT 0105446 provides a 4-fold selectivity for LIMK1 over LIMK2, directly addressing concerns about pan-inhibition artifacts. It also demonstrates a cleaner off-target profile, inhibiting only 51 of 442 off-target kinases, compared to 213 for a close analog. - 4-fold selectivity for LIMK1 (IC50=8 nM) over LIMK2 (IC50=32 nM) - Induces α-tubulin acetylation, validating actin-microtubule crosstalk studies - Pre-validated sensitivity in rhabdomyosarcoma, neuroblastoma, and kidney cancer models

Molecular Formula C20H18F3N3O2S
Molecular Weight 421.4 g/mol
Cat. No. B12398419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT 0105446
Molecular FormulaC20H18F3N3O2S
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC=C(S1)C2=C(C=NC=C2)C3=C(C=C(C=C3)OC)C(F)(F)F
InChIInChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27)
InChIKeyUIQNMIISGRIHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRT 0105446 Activity Overview


CRT 0105446 (CAS 1661846-05-4), also known as compound 22d, is a synthetic small molecule inhibitor of LIM domain kinase 1 (LIMK1) [1]. It is widely used as a chemical probe to study LIMK1-mediated regulation of actin dynamics, cell motility, and invasion [1]. In biochemical assays, CRT 0105446 inhibits LIMK1 with an IC₅₀ of 8 nM and exhibits approximately 4-fold selectivity over LIMK2 (IC₅₀ = 32 nM) [1]. Its primary mechanism involves the suppression of cofilin phosphorylation, a key downstream event in actin filament turnover, and the concomitant induction of α-tubulin acetylation, which affects microtubule stability [1].

CRT 0105446 vs. Analogs: Selectivity and Activity


While numerous LIMK inhibitors are commercially available, they cannot be considered interchangeable for experimental use. CRT 0105446 distinguishes itself through a well-defined and quantifiable combination of biochemical selectivity and functional cellular effects, particularly when compared to close analogs. For instance, unlike BMS-5, which shows nearly equal potency against LIMK1 and LIMK2 , CRT 0105446 exhibits a 4-fold selectivity for LIMK1 over LIMK2 [1]. Furthermore, in a direct cross-study comparison with the ultra-potent analog CRT0105950, CRT 0105446 demonstrates a markedly different selectivity profile against a large kinase panel, inhibiting only 51 out of 442 off-target kinases compared to 213 for CRT0105950 at the same concentration [2]. This differential off-target activity landscape, along with distinct functional effects such as the induction of α-tubulin acetylation, makes substitution scientifically unsound without careful revalidation of experimental models [1].

CRT 0105446: Evidence Comparison


LIMK1 Selectivity vs. BMS-5

CRT 0105446 is a LIMK1-preferring inhibitor with an IC₅₀ of 8 nM, demonstrating 4-fold selectivity over LIMK2 (IC₅₀ = 32 nM) [1]. This contrasts sharply with the pan-LIMK inhibitor BMS-5 (LIMKi 3), which inhibits LIMK1 and LIMK2 with nearly equal potency (IC₅₀ = 7 nM and 8 nM, respectively) .

LIMK1 selectivity BMS-5 kinase profiling

Off-Target Profiling vs. CRT0105950

In a panel of 442 kinases tested at 10 µM, CRT 0105446 inhibited only 51 off-target kinases, showcasing a relatively clean profile [1]. In a direct cross-study comparison, its more potent analog, CRT0105950, inhibited a significantly larger number of 213 off-target kinases in the same panel at the same concentration [1]. This indicates a superior selectivity window for CRT 0105446.

off-target profiling kinase selectivity CRT0105950

Induction of α-Tubulin Acetylation

CRT 0105446 treatment induces a quantifiable increase in α-tubulin acetylation in A549 cells, a key post-translational modification associated with stable microtubules [1]. This functional effect distinguishes it from other LIMK inhibitors like BMS-5, for which this specific activity has not been reported as a primary readout, and from many bis-aryl urea derivatives that focus solely on cofilin phosphorylation [2].

microtubule acetylation cytoskeleton functional biomarker

Matrigel Invasion vs. Cell Viability

CRT 0105446 demonstrates a clear functional window in cellular assays. At a concentration of 3 µM, it effectively blocks the invasion of MDA-MB-231 breast cancer cells through Matrigel, a standard assay for cell motility [1]. Crucially, even at a higher concentration of 10 µM, it does not significantly affect cell viability, indicating that the anti-invasive effect is not a secondary consequence of cytotoxicity [1].

Matrigel invasion cell viability MDA-MB-231

Rhabdomyosarcoma and Neuroblastoma Sensitivity

CRT 0105446 was screened across a large panel of 656 cancer cell lines to identify sensitive tumor types [1]. This analysis revealed that rhabdomyosarcoma, neuroblastoma, and kidney cancer cells are significantly sensitive to LIMK inhibition [1]. While CRT0105950 was also profiled in the same screen, the specific response data for individual cell lines may differ, underscoring that not all LIMK inhibitors will have the same cell line sensitivity profile.

cancer cell line profiling rhabdomyosarcoma neuroblastoma

CRT 0105446: Research Applications


LIMK1-Specific Mechanistic Studies

CRT 0105446 is the superior choice for experiments aimed at isolating the specific function of LIMK1. Its 4-fold selectivity over LIMK2 (8 nM vs. 32 nM) contrasts with the non-selective pan-inhibition of BMS-5 [1], and its cleaner off-target profile (inhibiting only 51 of 442 kinases) makes it a better tool than the less selective analog CRT0105950 (213 of 442 kinases inhibited) [2]. This ensures that observed cellular phenotypes can be attributed to LIMK1 with a higher degree of confidence, reducing the need for multiple orthogonal inhibitors or genetic rescue experiments.

Actin-Microtubule Crosstalk Studies

Unlike many LIMK inhibitors that are solely characterized by their effect on actin dynamics, CRT 0105446 has a validated functional impact on the microtubule network, as evidenced by its induction of α-tubulin acetylation [1]. This property makes it an ideal chemical probe for research programs focused on the crosstalk between the actin and microtubule cytoskeletons, a unique feature that would not be captured using compounds like BMS-5, for which this effect has not been reported.

Breast Cancer Invasion and Motility

For researchers studying the mechanisms of tumor cell invasion, CRT 0105446 provides a robust and validated tool. Its ability to potently block the invasion of MDA-MB-231 cells through Matrigel at 3 µM, while maintaining a >3-fold selectivity window over cytotoxicity [1], allows for clear, non-toxic phenotypic analysis of LIMK1's role in metastasis. This established activity in a widely-used breast cancer model provides a reliable and reproducible experimental system for procurement.

Rhabdomyosarcoma and Neuroblastoma Research

Large-scale screening across 656 cancer cell lines has pre-validated rhabdomyosarcoma, neuroblastoma, and kidney cancer as disease areas with significant sensitivity to CRT 0105446 [1]. This data provides a strong, evidence-based rationale for procuring CRT 0105446 for use in these specific cancer models, saving time and resources that would otherwise be spent on screening multiple cell lines or inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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